molecular formula C16H14N2O2 B2761571 N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide CAS No. 404900-23-8

N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No.: B2761571
CAS No.: 404900-23-8
M. Wt: 266.3
InChI Key: NBMQTUHGVDIJQM-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ringOne common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as phosphorous trichloride (PCl3) in chlorobenzene at elevated temperatures (130-135°C) .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while reduction can produce benzoxazole amines .

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.

    Benzothiazole: Contains a sulfur atom instead of oxygen.

    Benzofuran: Lacks the nitrogen atom present in benzoxazole.

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-15(19)17-12-9-7-11(8-10-12)16-18-13-5-3-4-6-14(13)20-16/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMQTUHGVDIJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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